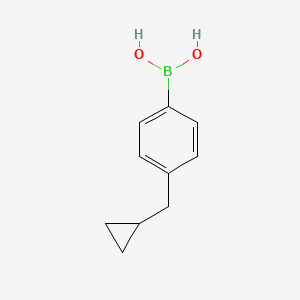

4-(Cyclopropylmethyl)phenylboronic acid

Übersicht

Beschreibung

“4-(Cyclopropylmethyl)phenylboronic acid” is a boronic acid derivative. Boronic acids are known for their mild Lewis acidity and stability, making them important in organic synthesis . The molecular formula of this compound is C10H13BO2S .

Chemical Reactions Analysis

Boronic acids, including “4-(Cyclopropylmethyl)phenylboronic acid”, are widely used in Suzuki–Miyaura coupling reactions, a type of carbon–carbon bond-forming reaction . They can also undergo protodeboronation, a process that is not well developed but has been reported for 1°, 2°, and 3° alkyl boronic esters .Wissenschaftliche Forschungsanwendungen

Catalysis in Organic Synthesis

Research into the applications of phenylboronic acids in organic synthesis reveals their utility as catalysts and intermediates for various chemical transformations. For instance, phenylboronic acids have been demonstrated to catalyze the [4 + 3] cycloaddition reactions, providing a novel pathway to synthesize complex molecular architectures such as cyclohepta[b]benzofurans and cyclohepta[b]indoles with high efficiency (Cao, Bian, & Zheng, 2015). This exemplifies the potential of boronic acids in facilitating carbon-carbon bond formation, a fundamental step in the synthesis of many organic compounds.

Biomedical Applications

In the biomedical field, modifications of polyethylenimine with phenylboronic acid groups have significantly enhanced gene delivery efficiency. This is achieved by improving the condensation ability to DNA and facilitating cell uptake through interactions with cell ligands (Peng, Chen, Zhong, & Zhuo, 2010). Such advances underscore the role of boronic acids in developing more effective gene therapy techniques, demonstrating their versatility beyond traditional organic synthesis applications.

Sensor Development and Glycoscience

Phenylboronic acids have been integral in designing sensors for carbohydrates and other compounds containing vicinal diols. The ortho-aminomethylphenylboronic acids, for instance, exhibit enhanced affinity towards diols at neutral pH, facilitating the development of sensitive and selective sensors for biomolecules (Sun, Chapin, Metola, Collins, Wang, James, & Anslyn, 2019). This is crucial for monitoring physiological levels of various biomolecules, highlighting the critical role of boronic acids in bioanalytical chemistry.

Wirkmechanismus

Target of Action

4-(Cyclopropylmethyl)phenylboronic acid is a type of organoboron compound . The primary targets of this compound are the transition metals used in catalyzed carbon–carbon bond forming reactions, such as the Suzuki–Miyaura (SM) cross-coupling . These reactions are crucial in organic synthesis, particularly in the formation of complex organic structures .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the SM cross-coupling reaction, the compound, acting as a nucleophilic organic group, is transferred from boron to palladium . This process is part of the overall SM cross-coupling reaction, which also involves the oxidative addition of electrophilic organic groups .

Biochemical Pathways

The primary biochemical pathway affected by 4-(Cyclopropylmethyl)phenylboronic acid is the SM cross-coupling reaction . This reaction is a key method for forming carbon–carbon bonds, which are fundamental in organic chemistry and biochemistry . The downstream effects of this pathway include the formation of complex organic structures, which can be used in various applications, from pharmaceuticals to materials science .

Pharmacokinetics

Boronic acids, in general, are known to have good stability and are readily prepared These properties suggest that 4-(Cyclopropylmethyl)phenylboronic acid may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties

Result of Action

The result of the action of 4-(Cyclopropylmethyl)phenylboronic acid is the formation of carbon–carbon bonds via the SM cross-coupling reaction . This enables the synthesis of complex organic structures, which can be used in a variety of applications, including the development of new pharmaceuticals and materials .

Action Environment

The action of 4-(Cyclopropylmethyl)phenylboronic acid is influenced by various environmental factors. For instance, the SM cross-coupling reaction is known to be exceptionally mild and tolerant to functional groups . This suggests that the compound can act effectively in a variety of chemical environments. Like all chemical reactions, the efficacy and stability of the compound’s action will be influenced by factors such as temperature, ph, and the presence of other chemicals .

Safety and Hazards

Zukünftige Richtungen

Boronic acids, including “4-(Cyclopropylmethyl)phenylboronic acid”, continue to find new applications in various fields. For instance, they are being used in the development of new sensing systems , and in the synthesis of functional dyes . Their role in organic synthesis, catalysis, and materials engineering is expected to expand in the future .

Eigenschaften

IUPAC Name |

[4-(cyclopropylmethyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BO2/c12-11(13)10-5-3-9(4-6-10)7-8-1-2-8/h3-6,8,12-13H,1-2,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLNCAWULSVDPOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CC2CC2)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Cyclopropylmethyl)phenylboronic acid | |

CAS RN |

179251-29-7 | |

| Record name | [4-(cyclopropylmethyl)phenyl]boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methylpyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride](/img/structure/B2914747.png)

![2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2914753.png)

![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)ethan-1-one](/img/structure/B2914757.png)

![Methyl 2-azaspiro[4.4]nonane-4-carboxylate;hydrochloride](/img/structure/B2914758.png)

![N-(3-methoxyphenyl)-2-{[1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]thio}propanamide](/img/structure/B2914766.png)

![methyl 6-benzyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2914767.png)